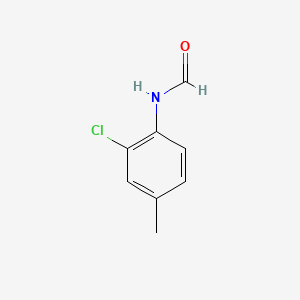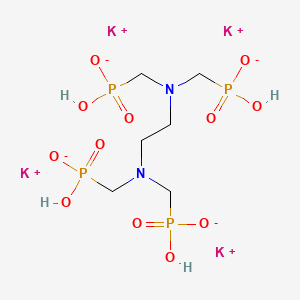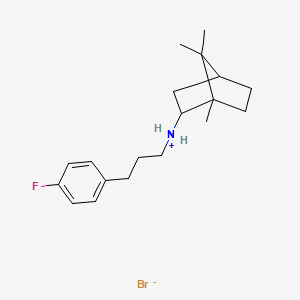
(+-)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a bornane backbone with a fluorophenylpropyl group attached, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide typically involves multiple steps, starting with the preparation of the bornane backbone. The fluorophenylpropyl group is then introduced through a series of reactions, including nucleophilic substitution and reductive amination. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the bornane backbone.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the phenyl ring or the bornane backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenylpropyl group may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluorinated ethylene propylene: Shares the fluorine component but differs in structure and applications.
Polyfluoroalkyl compounds: Similar in containing fluorine atoms but have different uses and properties.
Uniqueness
(±)-endo-N-(3-(p-Fluorophenyl)propyl)-2-bornanamine hydrobromide is unique due to its specific combination of a bornane backbone with a fluorophenylpropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
24629-72-9 |
|---|---|
Molecular Formula |
C19H29BrFN |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)propyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide |
InChI |
InChI=1S/C19H28FN.BrH/c1-18(2)15-10-11-19(18,3)17(13-15)21-12-4-5-14-6-8-16(20)9-7-14;/h6-9,15,17,21H,4-5,10-13H2,1-3H3;1H |
InChI Key |
QKVCXGICANLPAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CCCC3=CC=C(C=C3)F)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


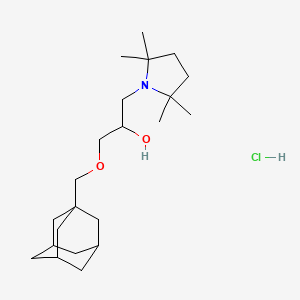
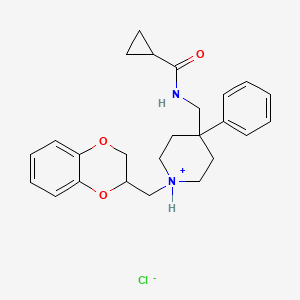
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
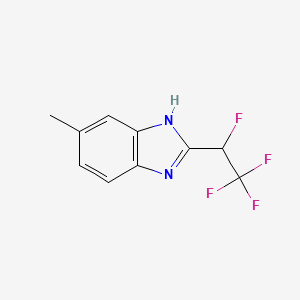
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
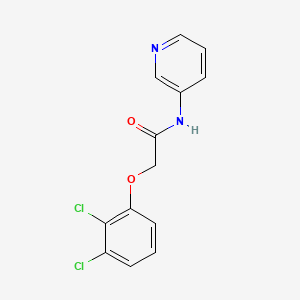
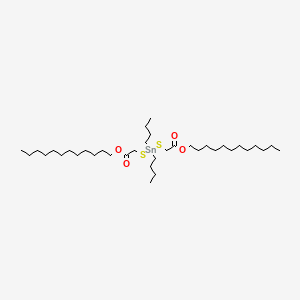
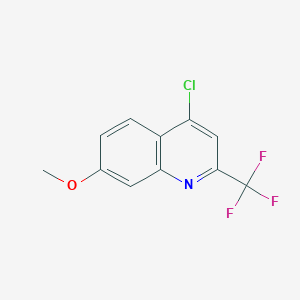
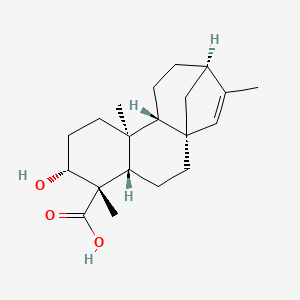
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
